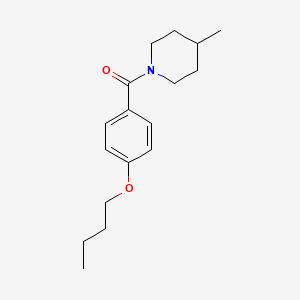

1-(4-butoxybenzoyl)-4-methylpiperidine

Description

1-(4-Butoxybenzoyl)-4-methylpiperidine is a substituted piperidine derivative characterized by a 4-methylpiperidine core functionalized with a 4-butoxybenzoyl group. The butoxy substituent (-OCH₂CH₂CH₂CH₃) introduces steric bulk and electron-donating properties, which may influence solubility, reactivity, and interactions with catalytic systems.

Properties

IUPAC Name |

(4-butoxyphenyl)-(4-methylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO2/c1-3-4-13-20-16-7-5-15(6-8-16)17(19)18-11-9-14(2)10-12-18/h5-8,14H,3-4,9-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSYRJRNPXRNWEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

The following analysis compares 1-(4-butoxybenzoyl)-4-methylpiperidine with structurally related piperidine derivatives, focusing on substituent effects, catalytic performance, and physicochemical properties.

Substituent Effects on Physicochemical Properties

*Calculated based on structural similarity.

Key Observations :

- Butoxy vs. Its electron-donating nature may also alter reaction pathways in catalytic dehydrogenation .

- Sulfonyl vs. Benzoyl : Sulfonyl derivatives exhibit higher polarity and thermal stability, making them suitable for high-temperature applications .

Catalytic Dehydrogenation Performance

Studies on 4-methylpiperidine derivatives highlight the role of substituents and catalyst design in dehydrogenation efficiency. While data for 1-(4-butoxybenzoyl)-4-methylpiperidine are absent, inferences can be drawn from analogs:

Key Findings :

- Catalyst Anchoring : Dual-anchor Ir systems (e.g., 3@Al₂O₃-uncal) outperform single-anchor analogs due to stronger binding and reduced leaching .

- Substituent Impact : Bulky groups (e.g., butoxy) may hinder substrate-catalyst interactions, reducing TOF. However, electron-donating groups could stabilize transition states, enhancing selectivity for fully dehydrogenated products (e.g., P3) .

- Temperature Sensitivity : Higher temperatures (300–350°C) favor aromatic product formation (P3) but accelerate catalyst deactivation .

Stability and Industrial Viability

- Thermal Stability : Sulfonated derivatives (e.g., 1-(4-chlorophenylsulfonyl)-4-methylpiperidine) exhibit superior thermal resilience compared to benzoyl analogs, critical for continuous-flow systems .

- Catalyst Compatibility : Ir-based systems show long-term stability (45h operation with 25% activity loss), whereas Pt/C catalysts degrade rapidly under similar conditions .

- Hydrogen Purity : Dehydrogenation of 4-methylpiperidine derivatives yields >99% pure H₂, compatible with fuel cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.